Ceplignan Stereoisomers Exhibit Opposing SERT Activity to Co-Isolated Lignans
In a high-content assay using hSERT-HEK293 cells, (2S,3R)-ceplignan and (2R,3S)-ceplignan significantly enhanced SERT activity, while compounds 1 and 4 (tatarinolactone and a biphenylpropanoid) significantly inhibited SERT activity [1]. The study did not report exact EC50 values, but the qualitative difference in directionality is critical for experimental design.
| Evidence Dimension | SERT activity modulation direction |
|---|---|
| Target Compound Data | Significant enhancement of SERT activity |
| Comparator Or Baseline | Compounds 1 and 4 (tatarinolactone and biphenylpropanoid) from same extract |
| Quantified Difference | Opposite effect (enhancement vs. inhibition) |
| Conditions | High-content assay, hSERT-HEK293 cell line |
Why This Matters
Directionality of SERT modulation determines whether a compound is pro-serotonergic or anti-serotonergic, directly impacting its utility in neuropsychiatric research models.
- [1] Liang S, et al. A novel sesquiterpene and three new phenolic compounds from the rhizomes of Acorus tatarinowii Schott. Bioorg Med Chem Lett. 2015;25(19):4165-4169. View Source
